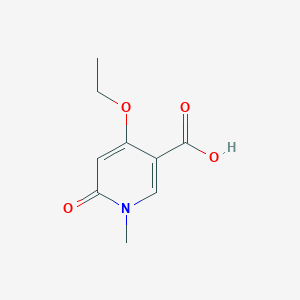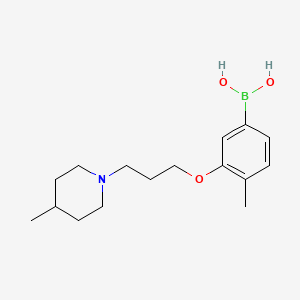
4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid
Overview
Description
4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative . It has a molecular formula of C16H26BNO3 and an average mass of 291.194 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to a 4-methylpiperidin-1-yl group via a propoxy linker .Scientific Research Applications
Synthesis and Molecular Structure Analysis
The condensation of arylboronic acids, including structures similar to 4-methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid, has been studied for the synthesis of complex molecular structures like 2,4,8a-triarylperhydro[1,3,2]dioxaborinino[5,4-c]pyridines. This process has contributed to the understanding of molecular structures through X-ray diffraction analysis, offering insights into the potential applications in designing compounds with specific molecular configurations for various scientific purposes (L. T. Anh et al., 2004).
Supramolecular Assemblies Design
Arylboronic acids are key components in the design and synthesis of supramolecular assemblies. The study by Pedireddi and Seethalekshmi (2004) explores the formation of supramolecular assemblies through the interaction of phenylboronic and 4-methoxyphenylboronic acids with specific bonding partners, demonstrating the role of these acids in creating complex molecular structures that could be fundamental in the development of new materials and sensors (V. Pedireddi & N. Seethalekshmi, 2004).
Protective Groups in Oligoribonucleotide Synthesis
The development of protective groups for oligoribonucleotide synthesis is another application area. Reese, Serafinowska, and Zappia (1986) discuss the use of a compound structurally related to 4-methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid as a protective group in the synthesis process, highlighting its utility in the development of nucleic acid-based therapies and research tools (C. Reese et al., 1986).
Antimicrobial Activity Study
Compounds structurally related to 4-methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid have been synthesized and evaluated for their antimicrobial activity. Mandala et al. (2013) synthesized a series of novel compounds and tested their efficacy against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Devender Mandala et al., 2013).
Enhanced Chemiluminescence Studies
The study of enhanced chemiluminescence by Kricka and Ji (1997) demonstrates the role of 4-substituted phenylboronic acids in improving the sensitivity and specificity of chemiluminescent assays. Such enhancements are crucial for the development of highly sensitive diagnostic tools and research methodologies (L. Kricka & X. Ji, 1997).
properties
IUPAC Name |
[4-methyl-3-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-13-6-9-18(10-7-13)8-3-11-21-16-12-15(17(19)20)5-4-14(16)2/h4-5,12-13,19-20H,3,6-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBPXGSSMIZCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151287 | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid | |
CAS RN |
1704064-30-1 | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)
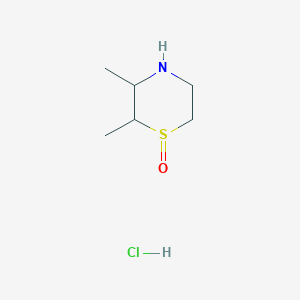


![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
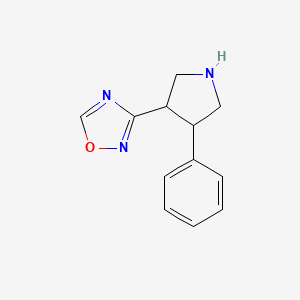

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)

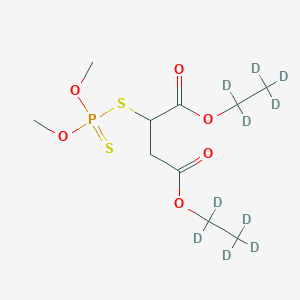

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
